Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-
Overview
Description
Urea derivatives are a class of organic compounds that contain a urea functional group, which consists of two amine groups (-NH2) and one carbonyl group (C=O) connected to a central carbon atom. They are widely used in medicinal chemistry due to their versatile biological activities.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine to form a urea. The specific synthesis route for your compound would depend on the availability and reactivity of the specific isocyanate and amine precursors.Molecular Structure Analysis
The molecular structure of a urea derivative can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular geometry, connectivity of atoms, and molecular weight.Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, condensation, and substitution reactions. The specific reactions that your compound can undergo would depend on its molecular structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a urea derivative, such as its melting point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding the compound’s behavior in different environments.Safety And Hazards
The safety and hazards associated with a urea derivative would depend on its specific chemical structure. Some urea derivatives may be toxic or hazardous, while others may be relatively safe. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for research on urea derivatives could include the development of new synthesis methods, the discovery of new biological activities, and the design of more potent and selective derivatives.
properties
IUPAC Name |
1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRBZRWETFGORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)- | |
CAS RN |
215589-63-2 | |
Record name | FR-190809 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FR-190809 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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